molecular formula C14H23NO B3082291 N-(benzyloxy)heptan-1-amine CAS No. 112151-61-8

N-(benzyloxy)heptan-1-amine

Cat. No.: B3082291
CAS No.: 112151-61-8
M. Wt: 221.34 g/mol
InChI Key: AHCLVGDXHXJUJU-UHFFFAOYSA-N
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Description

“N-(benzyloxy)heptan-1-amine” is a compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . The compound is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .


Synthesis Analysis

The synthesis of amines like “this compound” often involves alkylation and acylation reactions . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a nitrogen atom bonded to a heptane chain and a benzyloxy group . The molecular formula is C7H17N .


Chemical Reactions Analysis

Amines like “this compound” can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Synthesis of Novel Compounds

N-(benzyloxy)heptan-1-amine serves as a key intermediate in the synthesis of novel compounds, such as conformationally locked carbocyclic nucleosides, which are significant for their potential applications in medicinal chemistry. For instance, it has been utilized in the preparation of novel thymine derivatives and chloropurine analogues through a series of reactions involving amine functionalization and cyclization processes (Hřebabecký et al., 2006).

Dendritic Construction

The molecule is instrumental in the development of dendritic architectures, acting as a building block for the synthesis of 1 → 3 C-branched, isocyanate-based monomers. These monomers are pivotal for creating dendritic structures that are important in material science and nanotechnology due to their unique properties and potential applications in drug delivery systems and as novel materials (Newkome et al., 1998).

Catalysis and Organic Reactions

This compound derivatives have found applications in catalysis, specifically in reductive amination reactions using molecular hydrogen. These processes are crucial for the sustainable production of various amines, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The development of efficient and selective catalysts for these reactions is a significant area of research, contributing to the advancement of green chemistry and sustainable industrial processes (Murugesan et al., 2020).

Properties

IUPAC Name

N-phenylmethoxyheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-9-12-15-16-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCLVGDXHXJUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

O-Benzylhydroxylamine hydrochloride (1a) (13.37 g, 83.74 mmol) was dissolved in 31 mL of methanol and 14 mL of water at 0° C. and the apparent pH adjusted to 4.7 using 6N potassium hydroxide. Heptanal (10.2 mL, 76 mmol) was added, and the pH was maintained at 4.7 while the reaction warmed to room temperature. After the pH change stabilized, the mixture was again cooled to 0° C. and 3.54 g (56.31 mmol) of sodium cyanoborohydride was added. The pH was then lowered to just below 3 and maintained there by the addition of 2N hydrogen chloride in methanol. When the pH change had stabilized, the solution was stirred at pH 3 for 3 h at room temperature. The mixture was then poured into ether (100 mL) and brine (50 mL), and enough 6N potassium hydroxide was added to bring the pH to 9. The aqueous layer was extracted with ether (3×50 mL) and the ether solutions were combined and dried over magnesium sulfate. The solvents were then removed, and the resulting oil distilled at 110°-112° C. (0.1 mm) to give 3.6 g (22%) of (3a): 1H NMR (CDCl3): δ 0.7-1.05 (m, 3H), 1.05-1.73 (m, 10H), 2.92 (t, 2H), 4.7 (s, 2H), 5.3-5.7 (m, 1H), 7.4 (s, 5H): HRMS calcd. for C14H23NO: 221.1778. Found: 221.1721.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
O-Benzylhydroxylamine hydrochloride
Quantity
13.37 g
Type
reactant
Reaction Step Three
Quantity
31 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.2 mL
Type
reactant
Reaction Step Five
Quantity
3.54 g
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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